1-Iodo-2-octanol: Chemical Properties, Structural Dynamics, and Synthetic Methodologies
1-Iodo-2-octanol: Chemical Properties, Structural Dynamics, and Synthetic Methodologies
Executive Summary
1-Iodo-2-octanol (CAS: 35605-16-4) is a versatile β -iodohydrin intermediate characterized by an eight-carbon aliphatic chain, an iodine atom at the primary C1 position, and a hydroxyl group at the secondary C2 position 1. In pharmaceutical synthesis and advanced organic chemistry, it serves as a critical building block for the stereoselective generation of epoxides, complex ethers, and functionalized heterocycles. This technical guide explores the physicochemical properties of 1-iodo-2-octanol and provides highly validated, mechanistically grounded protocols for its regioselective synthesis.
Chemical Structure and Fundamental Properties
The reactivity of 1-iodo-2-octanol is dictated by the adjacent halogen and hydroxyl groups, which allow it to readily undergo intramolecular cyclization to form 1,2-epoxyoctane under basic conditions, or participate in metal-catalyzed cross-coupling reactions [[2]]().
Table 1: Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 1-iodooctan-2-ol |
| Molecular Formula | C8H17IO |
| Molecular Weight | 256.12 g/mol |
| CAS Registry Number | 35605-16-4 |
| Monoisotopic Mass | 256.03241 Da |
| Topological Polar Surface Area | 20.2 Ų |
| InChIKey | RPCSNKMYDUVCJS-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CI)O |
Data aggregated from standardized chemical databases 1.
Mechanistic Pathways for Synthesis
The synthesis of 1-iodo-2-octanol relies on exploiting steric and electronic biases in aliphatic substrates to achieve high regioselectivity. Two primary pathways dominate its production:
Regioselective Ring-Opening of 1,2-Epoxyoctane
The conversion of terminal epoxides to halohydrins using elemental iodine typically suffers from low yields without a catalyst. However, the introduction of organocatalysts like meso-tetraphenylporphyrins (H2TPP) or isonicotinic hydrazide (isoniazide) coordinates the elemental iodine, forming a highly active triiodide ( I3− ) complex 3, 4. Because the I3− nucleophile is exceptionally bulky, it attacks the epoxide exclusively at the less sterically hindered primary carbon (C1) via an SN2 mechanism, yielding 1-iodo-2-octanol with >95% regioselectivity.
Mechanistic pathway for the highly regioselective ring opening of 1,2-epoxyoctane.
Clay-Catalyzed Iodohydroxylation of 1-Octene
An alternative green-chemistry approach utilizes 1-octene, elemental iodine, and water in the presence of acidic clays (e.g., K-10, KSF, or natural Brazilian clays like F-117) 5. The acidic sites on the clay surface polarize the I2 molecule to generate an electrophilic iodonium ion intermediate across the C1-C2 double bond. Water subsequently attacks the more substituted carbon (C2) due to its greater carbocation character (Markovnikov addition), resulting in 1-iodo-2-octanol.
Reaction mechanism for the iodohydroxylation of 1-octene to 1-iodo-2-octanol.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems to ensure maximum yield and reproducibility.
Protocol A: Catalytic Epoxide Ring-Opening via Isoniazide
Adapted from Sharghi et al. 4
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Substrate-Catalyst Mixing: Dissolve 1 mmol of 1,2-epoxyoctane in 5 mL of anhydrous dichloromethane ( CH2Cl2 ). Add 0.05 mmol of isonicotinic hydrazide (isoniazide).
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Causality: CH2Cl2 is selected because it completely solubilizes the aliphatic epoxide while remaining strictly inert to electrophilic halogenation. The low catalyst loading (5 mol%) is sufficient due to the rapid turnover rate of the isoniazide-iodine complex.
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Halogen Addition: Add a solution of elemental iodine (1 mmol) in CH2Cl2 dropwise to the stirring mixture at 25 °C.
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Causality: Dropwise addition prevents localized concentration spikes of I2 , mitigating the risk of non-catalytic, unselective background reactions. Room temperature is maintained to prevent thermal degradation of the resulting halohydrin.
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Reaction Monitoring & Self-Validation: Stir continuously. The reaction is self-indicating; the deep purple color of the iodine will progressively fade as it is consumed into the colorless halohydrin product. Complete disappearance of the purple hue (typically within 1-4 hours) validates reaction completion.
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Quenching and Workup: Wash the organic layer with 10% aqueous sodium thiosulfate ( Na2S2O3 ).
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Causality: Thiosulfate acts as a specific reducing agent, instantly converting any highly reactive, toxic unreacted I2 into benign, water-soluble iodide ions ( I− ), thereby halting the reaction and preventing side-product formation during solvent evaporation.
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Purification: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the yellow liquid product.
Protocol B: Iodohydroxylation via Acidic Clays
Adapted from Brazilian clay catalysis methodologies 5
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Preparation of Catalyst Suspension: Suspend 100 mg of acid-treated clay (e.g., K-10 or F-117) in a mixture of 1,4-dioxane (5 mL) and distilled water (1 mL).
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Causality: 1,4-dioxane acts as a crucial co-solvent, bridging the phase gap by solubilizing the highly lipophilic 1-octene while remaining miscible with the aqueous phase required for the nucleophilic attack.
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Addition of Reagents: Add 1-octene (1 mmol) followed by elemental iodine (1.2 mmol).
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Stirring and Reaction: Stir the suspension vigorously at room temperature for 24 hours.
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Causality: Vigorous stirring is mandatory in heterogeneous catalysis to maximize the collision frequency between the solubilized alkene, the aqueous nucleophile, and the solid clay surface where the iodonium intermediate is stabilized.
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Filtration and Extraction: Filter the mixture to recover the clay catalyst. Extract the filtrate with diethyl ether, wash with sodium thiosulfate, dry over Na2SO4 , and concentrate.
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Quality Control Validation: Analyze the crude mixture via High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS). The presence of the molecular ion peak at m/z 262 ( M+ ) and the base peak at m/z 121 confirms the structural identity of 1-iodo-2-octanol [[5]]().
Applications in Pharmaceutical Synthesis
In drug development, 1-iodo-2-octanol is rarely the final active pharmaceutical ingredient (API); rather, it is a high-value synthetic intermediate. The differential reactivity of its functional groups allows it to be utilized in:
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Stereospecific Epoxide Generation: Treatment with a mild base (e.g., K2CO3 ) triggers an intramolecular SN2 displacement of the primary iodide by the secondary alkoxide, regenerating 1,2-epoxyoctane with inverted stereochemistry at C2.
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Cross-Coupling Reactions: The primary alkyl iodide is an excellent electrophile for metal-catalyzed carbon-carbon bond formations (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling the attachment of complex aromatic or heteroaromatic scaffolds to the octane chain 2.
References[3] Title: 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 - PubChem - NIH
Sources
- 1. 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 3. H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
